Orbofiban acetate

概要

説明

オルボフィバン酢酸塩は、血小板糖タンパク質IIb/IIIa受容体のアンタゴニストとして作用する低分子薬です。この化合物は、経口投与されると血小板凝集を効果的に阻害します。当初はファイザー社によって開発されました。 これは、循環器系疾患、特に不安定狭心症や心筋梗塞などの治療のために開発されました。 .

準備方法

合成経路と反応条件

オルボフィバン酢酸塩の合成には、いくつかの重要なステップが含まれます。合成経路の1つは、置換ベンザミジンをβ-アラニンエチルエステルとカルボニルジイミダゾールとピリジン中で縮合させて、置換尿素を生成するものです。 この中間体は、次に、酢酸エチル中でヒドロキシルアミン塩酸塩とトリエチルアミンで処理して、N-ヒドロキシベンザミジンが得られます。 .

工業的製造方法

オルボフィバン酢酸塩の工業的製造方法は、公開されている情報では十分に文書化されていません。 合成は通常、縮合反応、アミド化、精製プロセスなど、標準的な有機合成技術を伴い、化合物の純度と有効性を確保します。 .

化学反応の分析

Receptor Binding Mechanism

Orbofiban acetate binds reversibly to the αIIbβ3 integrin through a dual coordination mechanism:

-

Arg-mimetic interaction : The compound's basic nitrogen forms hydrogen bonds with αIIb subunit residue Asp-224 .

-

Metal ion coordination : Its carboxyl group coordinates the Mg²⁺ or Mn²⁺ ion in the β3 subunit's metal ion–dependent adhesion site (MIDAS) .

This interaction prevents conformational changes in the receptor (e.g., headpiece extension or β1-α1 loop movement), stabilizing it in a closed, inactive state .

Key Structural Features

Crystallography studies show that orbofiban does not induce significant β3 hybrid domain swing or βI domain remodeling, unlike RGD-based antagonists (e.g., eptifibatide) .

Inhibition of Platelet Aggregation

-

Ex vivo studies : Orbofiban reduces ADP-induced platelet aggregation to 3% of baseline at 6 hours post-administration .

-

Dose dependency : Inhibition correlates with plasma concentration (peak effect at 2–6 hours) .

Selectivity

Pharmacokinetic Interactions

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 28% | |

| Half-life (t<sub>1/2</sub>) | 18 hours | |

| Plasma protein binding | >90% |

Orbofiban's prolonged half-life allows sustained receptor occupancy but increases bleeding risk in genetic subpopulations (e.g., GNB3 T allele carriers) .

Comparative Analysis With Other GPIIb/IIIa Antagonists

| Agent | MIDAS Coordination | Conformational Priming | Bleeding Risk |

|---|---|---|---|

| Orbofiban | Indirect (via W2) | Moderate | High |

| Eptifibatide | Direct | High | Moderate |

| Tirofiban | Direct | High | Moderate |

| Roxifiban | Direct | Low | Low |

Orbofiban’s indirect water-mediated MIDAS interaction reduces receptor priming compared to eptifibatide but increases off-target effects .

Clinical Implications of Chemical Interactions

-

Thrombocytopenia risk : Orbofiban induces mild thrombocytopenia (2–4% incidence) due to autoantibody formation against αIIbβ3 .

-

Drug-receptor kinetics : Slow dissociation (t<sub>1/2</sub> ≈ 18 hours) prolongs antiplatelet activity but complicates reversal .

Limitations in Research Data

-

No published X-ray crystallography structures of orbofiban-αIIbβ3 complexes exist, unlike tirofiban or eptifibatide .

-

In vitro assays oversimplify shear stress conditions affecting platelet adhesion .

This compound’s chemical interactions exemplify the trade-offs in GPIIb/IIIa antagonist design: moderate receptor affinity and conformational effects improve safety over earlier agents, but pharmacokinetic properties limit therapeutic utility. Further structural studies are needed to optimize its water-mediated binding mechanism .

科学的研究の応用

オルボフィバン酢酸塩は、さまざまな分野における応用に関して広く研究されてきました。

化学: 糖タンパク質IIb/IIIaアンタゴニストのモデル化合物として使用されます。

生物学: 血小板凝集と循環器系の健康への影響について調査されています。

作用機序

オルボフィバン酢酸塩は、血小板上の糖タンパク質IIb/IIIa受容体へのフィブリノゲン結合を特異的に阻害することで作用します。この阻害は、血小板凝集と血栓形成を防ぎ、これらは循環器系疾患の発症において重要なプロセスです。 関与する分子標的は、血小板の表面に見られるインテグリンである糖タンパク質IIb/IIIa受容体です。 .

類似化合物との比較

類似化合物

オルボフィバン酢酸塩に似た化合物には、次のようなものがあります。

- アブシキシマブ

- チロフィバン

- エピチフィバチド

- ロキシフィバン

独自性

オルボフィバン酢酸塩は、その経口バイオアベイラビリティと糖タンパク質IIb/IIIa受容体の特異的阻害においてユニークです。 静脈内投与が必要な他の糖タンパク質IIb/IIIa阻害剤とは異なり、オルボフィバン酢酸塩は経口投与することができ、長期使用に便利です。 .

結論

オルボフィバン酢酸塩は、強力な抗血小板活性と経口バイオアベイラビリティを持つことから、循環器内科の分野において重要な化合物です。

生物活性

Orbofiban acetate is an orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, primarily known for its role in inhibiting platelet aggregation. This compound has been the subject of extensive research due to its implications in treating acute coronary syndromes (ACS) and preventing thrombotic events.

Orbofiban functions by specifically inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in thrombus formation during cardiovascular events. The mechanism involves blocking the conformational changes required for fibrinogen binding, thereby reducing platelet activation and aggregation .

Pharmacokinetics and Dosage

Research indicates that orbofiban is administered orally, with dosing regimens varying across clinical trials. A pivotal trial involved administering 50 mg of orbofiban twice daily, with some patients receiving a higher dose after an initial period. However, this approach led to concerning outcomes regarding mortality rates among patients with ACS .

Clinical Efficacy and Safety

Despite its pharmacological promise, orbofiban's clinical efficacy has been mixed. In a large-scale study involving over 10,000 patients, the fixed-dose regimen did not significantly reduce major cardiovascular events compared to placebo. Notably, there was an observed increase in mortality within certain treatment groups, leading to the premature termination of the trial .

Table 1: Summary of Clinical Trials Involving Orbofiban

Adverse Effects

The adverse effects associated with orbofiban include increased risks of major bleeding events. In trials, the incidence of bleeding was significantly higher among patients treated with orbofiban compared to those receiving placebo. Specifically, rates were reported at 2.0%, 3.7%, and 4.5% across different dosage groups .

Genetic Factors Influencing Efficacy

Recent studies have identified genetic factors that may influence patient responses to orbofiban. The presence of the GNB3 T allele was associated with a higher risk of bleeding among patients treated with orbofiban, suggesting that genetic screening could play a role in personalizing treatment for better safety outcomes .

Comparative Studies with Other Antagonists

Orbofiban's efficacy has been compared to both oral and intravenous GPIIb/IIIa inhibitors such as eptifibatide and tirofiban. In these studies, orbofiban demonstrated a lower potency in inhibiting platelet aggregation compared to its counterparts . The comparative effectiveness is crucial as it informs clinical decisions regarding the choice of antiplatelet therapy.

特性

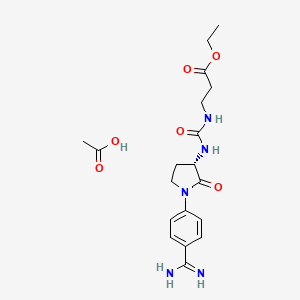

IUPAC Name |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167544 | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163250-91-7 | |

| Record name | Orbofiban acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbofiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBOFIBAN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。